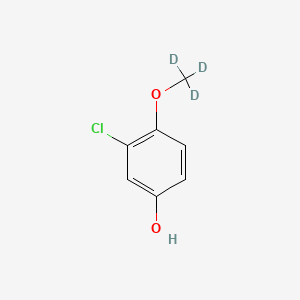

3-Chloro-4-(methoxy-d3)phenol

Description

3-Chloro-4-(methoxy-d3)phenol is a deuterated aromatic compound featuring a chlorine substituent at the 3-position and a deuterated methoxy group (-OCD₃) at the 4-position of the phenol ring. The incorporation of deuterium in the methoxy group enhances its utility in analytical chemistry, particularly as a stable isotopic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This compound is synthesized via methods analogous to non-deuterated analogs, often involving deuterated reagents like CD₃I or deuterated solvents to introduce the -OCD₃ group . Its primary applications include serving as an internal standard in quantitative MS analysis and studying metabolic pathways where isotopic labeling is critical .

Properties

IUPAC Name |

3-chloro-4-(trideuteriomethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUDPAQOAABPAE-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methoxy-d3)phenol typically involves the introduction of the chlorine and trideuteriomethoxy groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a chlorinating agent and a trideuteriomethoxy source under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3-Chloro-4-(methoxy-d3)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methoxy-d3)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine or trideuteriomethoxy groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

3-Chloro-4-(methoxy-d3)phenol has several applications in scientific research:

Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and isotopic effects.

Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methoxy-d3)phenol involves its interaction with molecular targets through its phenol and trideuteriomethoxy groups. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the trideuteriomethoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Chloro-4-(methoxy-d3)phenol with structurally related chlorophenols, emphasizing substituent effects on physical, spectroscopic, and functional properties.

Key Comparative Insights

Substituent Effects on Physical Properties

- Deuterated vs. Non-Deuterated Methoxy Groups: The -OCD₃ group in 3-Chloro-4-(methoxy-d3)phenol increases molecular weight by ~3 Da compared to its non-deuterated analog. Deuterium substitution minimally affects melting points but significantly alters MS fragmentation patterns, making it distinguishable in isotopic labeling studies .

- Electron-Withdrawing Groups: Compounds like 3-Chloro-4-(trifluoromethoxy)phenol exhibit lower basicity due to the electron-withdrawing -OCF₃ group, enhancing stability under acidic conditions. This property is exploited in drug design to improve metabolic resistance .

Spectroscopic Differences

- IR Spectroscopy: The O-H stretch (~3300 cm⁻¹) is consistent across phenolic compounds. However, 3-Chloro-4-(trifluoromethoxy)phenol shows additional peaks at ~1250 cm⁻¹ (C-F stretch), absent in non-fluorinated analogs .

- Mass Spectrometry : Deuterated methoxy groups produce distinct isotopic clusters (e.g., M+3 peak), enabling precise quantification in MS-based assays .

Research Challenges and Opportunities

- Data Gaps : Physical properties like melting points and solubility for deuterated compounds are underreported, necessitating further experimental characterization.

- Isotopic Purity: Ensuring high deuterium enrichment (>95%) in 3-Chloro-4-(methoxy-d3)phenol is critical for avoiding analytical inaccuracies .

- Sustainability: Developing greener synthetic routes for chlorophenols, particularly minimizing SOCl₂ use, remains a priority .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.